Dihbco

Description

For instance, highlights the use of phosphorus-containing compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) in flame-retardant epoxy resins, suggesting that Dihbco could serve a similar role . However, the lack of explicit structural data for this compound in the evidence necessitates inferential comparisons with structurally or functionally analogous compounds.

Properties

CAS No. |

142078-77-1 |

|---|---|

Molecular Formula |

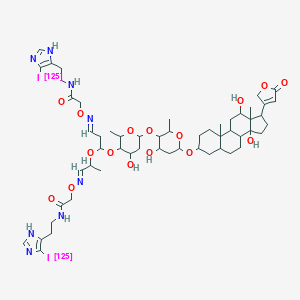

C55H80I2N8O16 |

Molecular Weight |

1359.1 g/mol |

IUPAC Name |

2-[(E)-[3-[6-[6-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-[(1E)-1-[2-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethylamino]-2-oxoethoxy]iminopropan-2-yl]oxypropylidene]amino]oxy-N-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethyl]acetamide |

InChI |

InChI=1S/C55H80I2N8O16/c1-29(23-65-75-26-44(70)59-16-11-39-52(57)63-28-61-39)76-46(12-17-64-74-25-43(69)58-15-10-38-51(56)62-27-60-38)80-49-30(2)78-48(22-41(49)67)81-50-31(3)77-47(21-40(50)66)79-34-8-13-53(4)33(19-34)6-7-36-37(53)20-42(68)54(5)35(9-14-55(36,54)72)32-18-45(71)73-24-32/h17-18,23,27-31,33-37,40-42,46-50,66-68,72H,6-16,19-22,24-26H2,1-5H3,(H,58,69)(H,59,70)(H,60,62)(H,61,63)/b64-17+,65-23+/i56-2,57-2 |

InChI Key |

YMJSUCJSHDPZGU-DYNKCWONSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(CC=NOCC(=O)NCCC8=C(N=CN8)I)OC(C)C=NOCC(=O)NCCC9=C(N=CN9)I)O |

Isomeric SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(C/C=N/OCC(=O)NCCC8=C(N=CN8)[125I])OC(C)/C=N/OCC(=O)NCCC9=C(N=CN9)[125I])O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(CC=NOCC(=O)NCCC8=C(N=CN8)I)OC(C)C=NOCC(=O)NCCC9=C(N=CN9)I)O |

Synonyms |

digoxin-iodohistamine(bis(O-carboxymethyloxime)) DIHBCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dihbco with three categories of compounds: structural analogs , functional analogs , and industrial substitutes , based on data from the provided evidence.

Structural Analogs

- 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A analog): This compound, referenced in (Fig. 1A), features a central propane group linking two phenolic rings. It is widely used in polymer production (e.g., polycarbonates). Compared to this compound, which may incorporate a similar aromatic backbone, Bisphenol A lacks phosphorus or sulfur moieties, limiting its flame-retardant efficacy. Thermal stability data for Bisphenol A (decomposition temperature: ~250°C) could contrast with this compound if the latter includes heteroatoms like phosphorus, which enhance thermal resistance .

- 4,4'-Sulfonyldiphenol: Another phenolic derivative (, Fig. 1B), this compound contains a sulfonyl group (–SO₂–) bridging two aromatic rings. The sulfonyl group imparts rigidity and chemical resistance, making it suitable for high-performance polymers. This compound, if structurally akin, might replace the sulfonyl group with a phosphorus-based linker (e.g., –PH(O)–), as seen in DOPO derivatives, to combine flame retardancy with mechanical strength .

Functional Analogs

- DOPO-Based Flame Retardants: discusses epoxy resins modified with DOPO, an organophosphorus compound. DOPO derivatives exhibit high flame retardancy (limiting oxygen index >30%) due to gas-phase radical quenching and char formation. If this compound is a DOPO analog, its performance could be benchmarked against DOPO’s phosphorus content (~14% by mass) and decomposition temperature (~300°C). However, DOPO’s hydrolytic instability under alkaline conditions may contrast with this compound’s stability if it incorporates hydrolytically resistant groups (e.g., siloxane bridges) .

- Chlorinated Dibenzodioxins: references chlorinated dibenzodioxins, highly toxic environmental pollutants. Analytical methods for dioxins (e.g., high-resolution mass spectrometry, as noted in ) could be adapted to assess this compound’s degradation byproducts .

Industrial Substitutes

- Inorganic Flame Retardants (e.g., Aluminum Trihydroxide): emphasizes inorganic compounds like Al(OH)₃, which decompose endothermically to release water, diluting flammable gases. While cost-effective, these require high loading (40–60 wt%) to achieve efficacy, compromising mechanical properties. This compound, as an organic alternative, might achieve comparable flame retardancy at lower concentrations (<20 wt%) due to synergistic mechanisms (e.g., char formation + gas-phase inhibition) .

Data Table: Key Properties of this compound and Analogs

LOI = Limiting Oxygen Index

Research Findings and Gaps

- Synthesis Challenges : underscores the importance of pH control and catalysts in preparing complex compounds. This compound’s synthesis may require similar precision, particularly if it involves phosphorus incorporation .

- Analytical Limitations: notes that chemical analyses of articles (e.g., polymers) may yield ambiguous results. This compound’s quantification in composite matrices could require advanced techniques like X-ray photoelectron spectroscopy (XPS) to confirm surface phosphorus distribution .

- Environmental Impact: No direct data on this compound’s ecotoxicity exist in the evidence. Methods from (e.g., mass spectrometry for dioxins) should be adapted to screen for persistent metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.